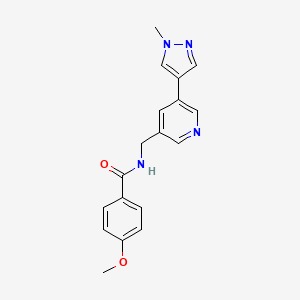

4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-22-12-16(11-21-22)15-7-13(8-19-10-15)9-20-18(23)14-3-5-17(24-2)6-4-14/h3-8,10-12H,9H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDEIJXBXBXXJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

Pyridine ring formation: The pyrazole derivative is then reacted with a pyridine derivative through a condensation reaction.

Benzamide formation: The final step involves the reaction of the pyrazolyl-pyridinyl intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

Oxidation: Formation of 4-hydroxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide.

Reduction: Formation of 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table compares the target compound with key analogs based on substituents, molecular features, and available physicochemical

Key Observations

Substituent Effects: The 4-methoxy group in the target compound likely improves solubility compared to lipophilic analogs like 4-chloro derivatives . However, it may reduce binding affinity relative to electron-withdrawing groups (e.g., trifluoromethyl in Compound 25) .

Synthetic Accessibility :

- The target compound’s synthesis may resemble Compound 25 (), where coupling reactions between pyrazole and pyridine intermediates are employed. However, the absence of trifluoromethyl or quinazoline groups simplifies its preparation compared to more complex kinase inhibitors .

Research Findings and Implications

- Kinase Inhibition Potential: The pyridine-pyrazole core is structurally analogous to DDR1/2 inhibitors (e.g., imatinib), though the lack of a pyrimidine or trifluoromethyl group may limit its potency .

- Solubility vs. Potency Trade-off : The 4-methoxy group may enhance aqueous solubility compared to chlorine or ethoxy substituents but could reduce membrane permeability .

- Future Directions : Molecular docking studies or enzymatic assays are needed to validate its kinase affinity. Modifying the pyrazole’s methyl group (e.g., cyclopropane substitution, as in ) could optimize binding .

Biological Activity

4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Methoxy Group : Enhances lipophilicity and may influence receptor binding.

- Pyrazole and Pyridine Rings : Contribute to the compound's biological activity through interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It is hypothesized that it may act as an inhibitor of certain kinases, leading to modulation in cell signaling pathways. This can result in various biological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including this compound. For instance, related pyrazole compounds have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-Methoxy Pyrazole Derivative | MCF7 (Breast Cancer) | 3.79 |

| 4-Methoxy Pyrazole Derivative | SF-268 (Brain Cancer) | 12.50 |

| 4-Methoxy Pyrazole Derivative | NCI-H460 (Lung Cancer) | 42.30 |

These results indicate that modifications in the pyrazole structure can enhance anticancer potency, suggesting that this compound may possess similar or improved effects.

Anti-inflammatory Activity

Research has also highlighted the potential anti-inflammatory properties of pyrazole derivatives. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response.

Comparative Studies

When comparing this compound with other similar compounds, it is evident that the specific substitution pattern plays a significant role in determining biological activity:

| Compound | Structural Modification | Biological Activity |

|---|---|---|

| 4-Methoxy-N-(5-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | Lacks methyl group on pyrazole ring | Reduced potency |

| 4-Methoxy-N-(5-(1-methylpyrazol-4-yl)pyridin-2-yl)methyl)benzamide | Substituted at different position on pyridine | Varying activity |

The unique substitution pattern of this compound may confer distinct biological activities compared to its analogs, making it a valuable candidate for further research.

Case Studies and Research Findings

Several case studies have focused on the synthesis and evaluation of pyrazole derivatives for their biological activities. For example, a study by Wei et al. demonstrated that specific modifications in the pyrazole structure can lead to enhanced potency against cancer cell lines (IC50 values ranging from 0.025 µM to 0.115 µM depending on substitutions) . These findings underscore the importance of structural optimization in developing effective therapeutic agents.

Q & A

Basic: What are the recommended synthetic routes for 4-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide?

Answer:

The synthesis typically involves multi-step reactions, with Suzuki–Miyaura coupling as a key step for constructing the pyridine-pyrazole core. A common approach includes:

Intermediate Preparation : Synthesize the pyrazole and pyridine precursors separately. For example, 1-methyl-1H-pyrazole-4-boronic acid can be coupled with 5-bromopyridin-3-ylmethanol under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent like dioxane or ethanol .

Amide Coupling : React the pyridine-pyrazole intermediate with 4-methoxybenzoyl chloride using a coupling agent such as HATU or DCC in dichloromethane (DCM) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures high purity (>95%) .

Basic: How is the structural integrity of this compound validated?

Answer:

Key analytical techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at ~3.8 ppm, pyrazole protons at 7.5–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks matching the theoretical mass (C₂₀H₂₀N₄O₂: 348.16 g/mol) .

Basic: What preliminary biological assays are suitable for evaluating its activity?

Answer:

Initial screening should focus on:

- Cytotoxicity Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Pyrazole derivatives often target kinases or tubulin polymerization .

- Enzyme Inhibition : Test against kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ assays .

- Solubility and Stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced: How can low yields in Suzuki–Miyaura coupling steps be mitigated?

Answer:

Optimization strategies include:

- Catalyst Screening : Replace Pd(PPh₃)₄ with PdCl₂(dppf) for enhanced stability in polar solvents .

- Base Selection : Use K₂CO₃ instead of Na₂CO₃ to improve boronic acid activation .

- Microwave-Assisted Synthesis : Reduce reaction time (30–60 min vs. 12–24 hrs) and increase yield by 15–20% .

- Protecting Groups : Protect the pyridine methanol with TBDMS-Cl to prevent side reactions during coupling .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

Contradictions (e.g., varying IC₅₀ values) may arise from:

- Structural Analogues : Compare with derivatives like N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)cinnamamide to identify structure-activity relationships (SAR) .

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite Interference : Use LC-MS to detect degradation products in cell media .

Advanced: What computational methods predict target binding modes?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to dock the compound into kinase ATP-binding pockets (e.g., PDB ID: 4Y0) .

- Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability .

- Free Energy Perturbation (FEP) : Calculate ΔΔG for pyrazole ring modifications to prioritize synthetic targets .

Advanced: How to address crystallinity challenges in formulation?

Answer:

- Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to identify stable forms .

- Co-Crystallization : Co-formulate with succinic acid to enhance solubility .

- Amorphous Dispersion : Prepare spray-dried dispersions (e.g., HPMCAS-LF) at 1:3 drug:polymer ratio .

Advanced: What strategies validate target engagement in cellular models?

Answer:

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts post-treatment .

- Kinobeads® Profiling : Compete with immobilized kinase inhibitors to identify off-targets .

- CRISPR Knockout : Generate target-knockout cell lines to confirm phenotype rescue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.